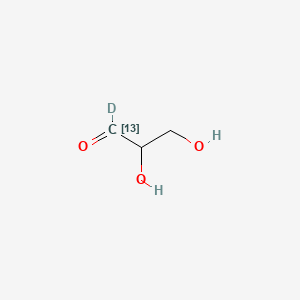

DL-Glyceraldehyde-13C,d

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C3H6O3 |

|---|---|

Molecular Weight |

92.08 g/mol |

IUPAC Name |

1-deuterio-2,3-dihydroxy(113C)propan-1-one |

InChI |

InChI=1S/C3H6O3/c4-1-3(6)2-5/h1,3,5-6H,2H2/i1+1D |

InChI Key |

MNQZXJOMYWMBOU-VVKOMZTBSA-N |

Isomeric SMILES |

[2H][13C](=O)C(CO)O |

Canonical SMILES |

C(C(C=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to DL-Glyceraldehyde-13C,d for Researchers and Drug Development Professionals

An In-depth Review of the Chemical Properties, Experimental Applications, and Metabolic Significance of Isotopically Labeled Glyceraldehyde.

This technical guide provides a comprehensive overview of the chemical properties of DL-Glyceraldehyde-13C,d, a stable isotope-labeled compound crucial for advanced biochemical and pharmaceutical research. Designed for researchers, scientists, and drug development professionals, this document details the compound's characteristics, its application in key experimental protocols, and its role in fundamental metabolic pathways.

Core Chemical Properties

This compound is a specialized form of DL-Glyceraldehyde, the simplest of the aldose monosaccharides. This isotopically labeled version incorporates both Carbon-13 (¹³C) and deuterium (d, ²H), making it a valuable tool for tracer studies in metabolic research and as an internal standard in mass spectrometry-based quantification.[1] The heavy isotopes provide a distinct mass signature, allowing it to be distinguished from its unlabeled counterparts in biological samples.

Quantitative Data Summary

The following table summarizes the key quantitative chemical and physical properties of various isotopically labeled DL-Glyceraldehyde compounds. While specific data for the dually labeled "this compound" is limited, the properties of singly labeled variants provide a strong reference point, as the physicochemical characteristics are largely comparable.

| Property | DL-Glyceraldehyde-1-¹³C | DL-Glyceraldehyde-1,2,3-¹³C₃ | Unlabeled DL-Glyceraldehyde |

| CAS Number | 70849-18-2 | 478529-56-5[] | 56-82-6[] |

| Molecular Formula | ¹³CH₅O₃ | [¹³C]₃H₆O₃[] | C₃H₆O₃ |

| Molecular Weight | 91.07 g/mol | 93.06 g/mol [][3] | 90.08 g/mol |

| Appearance | Colorless solution (0.1 M in water)[] | Colorless Solution[] | White crystalline powder or syrupy liquid[4] |

| Isotopic Purity | ≥99 atom % ¹³C | 99%[3] | N/A |

| Chemical Purity | ≥99% (CP) | 98%[5][6] | >94% (GC)[4] |

| Solubility | Soluble in water | Easily soluble in water; slightly soluble in DMSO[] | Soluble in water |

| Storage Temperature | 2-8°C | Room temperature, away from light and moisture[3] | 2-8°C |

| Melting Point | N/A (as solution) | N/A (as solution) | 144-145°C[4] |

Role in Metabolic Pathways

DL-Glyceraldehyde is a pivotal intermediate in central carbohydrate metabolism, primarily in the glycolysis and gluconeogenesis pathways.[7] Its phosphorylated form, glyceraldehyde-3-phosphate (G3P), is a key molecule in these sequences.

Glycolysis

In glycolysis, the six-carbon glucose molecule is broken down into two three-carbon pyruvate molecules, generating ATP and NADH for cellular energy.[8][9] Fructose-1,6-bisphosphate is cleaved to form G3P and dihydroxyacetone phosphate (DHAP). DHAP is then isomerized to G3P, meaning that one molecule of glucose yields two molecules of G3P that proceed through the remainder of the glycolytic pathway.[8][10][11]

Caption: The role of Glyceraldehyde-3-phosphate in the Glycolysis pathway.

Gluconeogenesis

Gluconeogenesis is the metabolic pathway that results in the generation of glucose from non-carbohydrate carbon substrates such as pyruvate, lactate, glycerol, and certain amino acids.[12][13] This process is essentially the reverse of glycolysis, with bypass reactions for the irreversible steps.[14] G3P is a critical intermediate in this pathway, where two molecules of G3P combine (one after being converted to DHAP) to form fructose-1,6-bisphosphate, which is then eventually converted to glucose.[15]

Caption: The role of Glyceraldehyde-3-phosphate in the Gluconeogenesis pathway.

Experimental Protocols and Applications

This compound is primarily utilized in two main types of experimental applications: as an internal standard for quantitative mass spectrometry and in metabolic flux analysis.

Use as a Stable Isotope-Labeled Internal Standard

In quantitative analysis using liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled (SIL) internal standards are the gold standard for achieving accurate and reproducible results.[16] The SIL internal standard, which is chemically identical to the analyte of interest but has a different mass, is added at a known concentration to all samples. This allows for the correction of variability that can be introduced during sample preparation, injection, and ionization in the mass spectrometer.[17][18]

Experimental Workflow:

-

Selection of Internal Standard: this compound is an ideal internal standard for the quantification of unlabeled glyceraldehyde due to its identical chemical properties and distinct mass.

-

Preparation of Standard Solutions: A stock solution of this compound is prepared in a suitable solvent (e.g., ultrapure water). This is used to create a working solution at a concentration within the expected range of the analyte in the samples.

-

Sample Spiking: A precise volume of the internal standard working solution is added to all samples, calibration standards, and quality control samples before any sample processing steps.

-

Sample Preparation: The samples are then subjected to the necessary preparation steps, such as protein precipitation, extraction, and derivatization.

-

LC-MS Analysis: The prepared samples are analyzed by LC-MS. The mass spectrometer is set to monitor the mass-to-charge ratio (m/z) of both the unlabeled glyceraldehyde and the labeled internal standard.

-

Data Analysis: The peak area of the analyte is normalized to the peak area of the internal standard for each sample. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards. The concentration of the analyte in the unknown samples is then calculated from this calibration curve.

Caption: Workflow for using this compound as an internal standard.

Metabolic Flux Analysis

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system.[19] By introducing a stable isotope-labeled substrate, such as a ¹³C-labeled glyceraldehyde, into a cell culture or organism, researchers can trace the path of the labeled atoms through the metabolic network. The distribution of the isotopes in downstream metabolites provides information about the relative activities of different metabolic pathways.[20][21]

Experimental Protocol Outline:

-

Cell Culture and Labeling: Cells are cultured in a defined medium. The standard substrate (e.g., glucose) is then replaced with a medium containing the isotopically labeled tracer, such as DL-Glyceraldehyde-¹³C,d. The cells are incubated for a period sufficient to reach a metabolic and isotopic steady state.

-

Metabolite Extraction: The metabolic activity is quenched rapidly, and intracellular metabolites are extracted from the cells.

-

Derivatization (Optional): Depending on the analytical method, metabolites may be derivatized to improve their stability and chromatographic properties.

-

Mass Spectrometry or NMR Analysis: The isotopic labeling patterns of the extracted metabolites are measured using mass spectrometry (e.g., GC-MS or LC-MS/MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[19]

-

Flux Calculation: The measured mass isotopomer distributions are used as input for computational models that calculate the intracellular metabolic fluxes. This involves solving a system of algebraic equations that describe the atom transitions in the metabolic network.

The use of DL-Glyceraldehyde-¹³C,d in MFA can provide specific insights into the fluxes through glycolysis, gluconeogenesis, and connected pathways like the pentose phosphate pathway and the TCA cycle.[22]

References

- 1. medchemexpress.com [medchemexpress.com]

- 3. DL-Glyceraldehyde (1,2,3-¹³Câ, 99%) 0.1M aqueous solution - Cambridge Isotope Laboratories, CLM-6172-PK [isotope.com]

- 4. alkemix.eu [alkemix.eu]

- 5. DL-GLYCERALDEHYDE | Eurisotop [eurisotop.com]

- 6. DL-GLYCERALDEHYDE | Eurisotop [eurisotop.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Khan Academy [khanacademy.org]

- 9. assaygenie.com [assaygenie.com]

- 10. Step by Step of Glycolysis - Creative Proteomics [creative-proteomics.com]

- 11. bio.libretexts.org [bio.libretexts.org]

- 12. Gluconeogenesis - Wikipedia [en.wikipedia.org]

- 13. microbenotes.com [microbenotes.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Physiology, Gluconeogenesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. nebiolab.com [nebiolab.com]

- 18. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 19. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 20. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Isotopic Labeling Patterns of DL-Glyceraldehyde-¹³C,d

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic labeling patterns of DL-Glyceraldehyde doubly labeled with Carbon-13 and deuterium (DL-Glyceraldehyde-¹³C,d). This document is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds in metabolic research, pharmacokinetic studies, and as internal standards for quantitative mass spectrometry.

Introduction

Isotopically labeled compounds are indispensable tools in a wide array of scientific disciplines. The substitution of atoms with their heavier, stable isotopes (e.g., ¹³C for ¹²C, and deuterium [d or ²H] for protium [¹H]) allows for the tracing of molecules through complex biological and chemical systems without altering their fundamental chemical properties. DL-Glyceraldehyde, as the simplest aldose, is a key intermediate in carbohydrate metabolism. Its isotopically labeled forms are crucial for elucidating metabolic pathways, quantifying enzyme kinetics, and understanding the flux of metabolites in both healthy and diseased states. The dual labeling with both ¹³C and deuterium provides a powerful analytical tool, offering distinct mass shifts that facilitate unambiguous detection and quantification by mass spectrometry and enable advanced NMR studies.

Data Presentation: Isotopic Labeling Specifications

Due to the absence of publicly available, specific experimental data on a singular batch of DL-Glyceraldehyde-¹³C,d, the following table summarizes the expected quantitative data for a typical commercially available product. These specifications are based on the high levels of enrichment commonly achieved in the synthesis of isotopically labeled small molecules[1]. The exact position of the deuterium and the number of deuterium atoms can vary depending on the synthesis route. For the purpose of this guide, we will consider a common labeling pattern: uniformly ¹³C-labeled with one deuterium atom.

| Parameter | Specification | Method of Analysis |

| Chemical Formula | [¹³C]₃H₅DO₃ | Mass Spectrometry |

| Molecular Weight | 94.06 g/mol | Mass Spectrometry |

| ¹³C Isotopic Enrichment | ≥99 atom % | Mass Spectrometry, NMR Spectroscopy |

| Deuterium Isotopic Enrichment | ≥98 atom % | Mass Spectrometry, NMR Spectroscopy |

| Chemical Purity | ≥98% | HPLC, GC-MS |

| Positional Labeling | Uniform ¹³C, Deuterium at C1 | NMR Spectroscopy |

Note: The exact position of the deuterium label can be targeted to other positions (C2 or C3) during synthesis.

Experimental Protocols

The following sections detail representative experimental protocols for the synthesis and analysis of DL-Glyceraldehyde-¹³C,d. These protocols are synthesized from established methods for the isotopic labeling of small carbohydrates and related molecules[2][3][4].

Representative Synthesis Protocol

The synthesis of DL-Glyceraldehyde-¹³C,d can be approached through various synthetic routes. A common strategy involves the use of commercially available, highly enriched starting materials.

Objective: To synthesize DL-Glyceraldehyde uniformly labeled with ¹³C and selectively labeled with deuterium at the C1 position.

Starting Materials:

-

D-Glucose-¹³C₆ (uniformly labeled, ≥99 atom % ¹³C)

-

Sodium borodeuteride (NaBD₄, ≥98 atom % D)

-

Sodium periodate (NaIO₄)

-

Appropriate solvents (e.g., water, ethanol, diethyl ether) and reagents for purification.

Procedure:

-

Reduction of D-Glucose-¹³C₆: D-Glucose-¹³C₆ is reduced to Sorbitol-¹³C₆ using a reducing agent. For selective deuteration at C1, a modified approach starting from a protected glucose derivative might be employed, followed by reduction with a deuterium source. A more direct, though potentially less specific, approach for introducing deuterium could involve base-catalyzed exchange in D₂O. For a targeted synthesis, a multi-step process starting from a smaller labeled precursor is often preferred.

-

Oxidative Cleavage: The resulting labeled hexitol (e.g., Sorbitol-¹³C₆) is subjected to oxidative cleavage using sodium periodate. This reaction cleaves the carbon-carbon bonds between adjacent hydroxyl groups. The controlled cleavage of Sorbitol-¹³C₆ yields two molecules of formaldehyde-¹³C and two molecules of formic acid-¹³C, along with other products depending on the reaction conditions. To obtain glyceraldehyde, a precursor like a protected mannitol or a derivative is typically used. For instance, starting from 1,2:5,6-Di-O-isopropylidene-D-mannitol-¹³C₆, periodate cleavage yields two equivalents of (R)-2,3-(Isopropylidenedioxy)glyceraldehyde-¹³C₃.

-

Introduction of Deuterium: Deuterium can be introduced at the aldehyde position via reduction of a corresponding carboxylic acid derivative with a deuterium-donating reducing agent, followed by re-oxidation to the aldehyde. Alternatively, for labeling at a non-aldehyde position, deuterated starting materials would be used earlier in the synthetic pathway.

-

Deprotection and Purification: Any protecting groups used during the synthesis are removed under appropriate conditions (e.g., acid hydrolysis). The final product, DL-Glyceraldehyde-¹³C,d, is then purified using techniques such as column chromatography (e.g., silica gel) or preparative high-performance liquid chromatography (HPLC).

-

Characterization: The final product is characterized to confirm its identity, purity, and isotopic enrichment using mass spectrometry and NMR spectroscopy as described below.

Analytical Protocols for Isotopic Pattern Determination

1. Mass Spectrometry for Isotopic Enrichment Analysis

Objective: To determine the molecular weight and confirm the isotopic enrichment of ¹³C and deuterium in DL-Glyceraldehyde-¹³C,d.

Instrumentation: High-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled with a suitable ionization source (e.g., Electrospray Ionization - ESI).

Procedure:

-

Sample Preparation: A dilute solution of the purified DL-Glyceraldehyde-¹³C,d is prepared in a suitable solvent (e.g., methanol or water with a small amount of acetonitrile). An unlabeled DL-Glyceraldehyde standard is also prepared for comparison.

-

Instrument Calibration: The mass spectrometer is calibrated according to the manufacturer's instructions to ensure high mass accuracy.

-

Data Acquisition: The sample is introduced into the mass spectrometer. Data is acquired in full scan mode to observe the molecular ion cluster. For glyceraldehyde, which is a small and polar molecule, ESI in negative ion mode ([M-H]⁻) or positive ion mode ([M+H]⁺ or [M+Na]⁺) can be effective.

-

Data Analysis:

-

The mass spectrum of the unlabeled glyceraldehyde is analyzed to determine its natural isotopic distribution.

-

The spectrum of the labeled sample is then analyzed. The most abundant peak will correspond to the fully labeled species (e.g., [¹³C₃¹H₅²H₁O₃+Na]⁺).

-

The relative intensities of the different isotopologue peaks (M, M+1, M+2, etc.) are measured.

-

The isotopic enrichment is calculated by comparing the observed isotopic distribution with the theoretical distribution for a given enrichment level, correcting for the natural abundance of isotopes[5][6][7][8]. Specialized software can be used for deconvolution and accurate calculation of enrichment.

-

2. NMR Spectroscopy for Positional Labeling and Enrichment

Objective: To confirm the position of the ¹³C and deuterium labels and to provide an independent measure of isotopic enrichment.

Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with probes for ¹H, ¹³C, and ²H detection.

Procedure:

-

Sample Preparation: A sufficient amount of the labeled glyceraldehyde is dissolved in a suitable deuterated solvent (e.g., D₂O).

-

¹H NMR Spectroscopy: A standard ¹H NMR spectrum is acquired. The integration of the remaining proton signals can be used to infer the position and extent of deuteration. The absence or significant reduction of a signal at a specific chemical shift indicates deuterium substitution at that position.

-

¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum is acquired. All three carbon signals should be observed with chemical shifts characteristic of glyceraldehyde. The high enrichment in ¹³C will result in strong signals. The presence of ¹³C-¹³C coupling can be observed, confirming uniform labeling.

-

²H NMR Spectroscopy: A deuterium NMR spectrum can be acquired to directly observe the signal from the deuterium atom. The chemical shift will confirm its position in the molecule.

-

Quantitative Analysis: The isotopic enrichment can be estimated from the relative integrals of satellite peaks in the ¹H or ¹³C spectra arising from coupling to the less abundant isotope, or more accurately by using quantitative NMR techniques with an internal standard of known concentration.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate a key metabolic pathway involving glyceraldehyde and a general workflow for the synthesis and analysis of isotopically labeled compounds.

Glycolysis Pathway

Caption: The central role of Glyceraldehyde-3-phosphate in the glycolytic pathway.

Experimental Workflow for Labeled Compound Synthesis and Analysis

Caption: General workflow for the synthesis and analysis of isotopically labeled compounds.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Synthesis of carbon-14, carbon-13 and deuterium labeled forms of thioacetamide and thioacetamide S-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of carbon-14, carbon-13 and deuterium labeled forms of thioacetamide and thioacetamide S-oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. almacgroup.com [almacgroup.com]

- 8. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial Sources and Availability of DL-Glyceraldehyde-13C,d: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of DL-Glyceraldehyde-13C,d, a stable isotope-labeled compound crucial for metabolic research and drug development. This document outlines key suppliers, available product specifications, and detailed experimental protocols for its application in metabolic flux analysis.

Commercial Availability

This compound and its various isotopically labeled forms are available from several specialized chemical suppliers. Researchers can procure these compounds in varying quantities and isotopic purities. Below is a summary of prominent suppliers and their product offerings. For the most current pricing and availability, it is recommended to visit the suppliers' websites.

| Supplier | Product Name | Catalog Number | Reported Purity/Isotopic Enrichment |

| MedChemExpress | This compound | HY-128748S2 | Information available upon request. A Certificate of Analysis is provided with the product.[1][2][3][4] |

| BOC Sciences | DL-Glyceraldehyde-[1,2,3-13C3] | 478529-56-5 | Isotope form of Glyceraldehyde.[] |

| DL-Glyceraldehyde-[1,3-13C2] | 478529-53-2 | Isotope form of Glyceraldehyde.[] | |

| Santa Cruz Biotechnology | D-[3-13C]glyceraldehyde | sc-221233 | Information available upon request. For research use only.[7] |

| DL-[1,3-13C2]glyceraldehyde | sc-221234 | Biochemical for proteomics research.[8] | |

| Omicron Biochemicals, Inc. | DL-[1-13C]glyceraldehyde | GLE-001 | Supplied as an aqueous solution.[9][10] |

| DL-[2-13C]glyceraldehyde | GLE-002 | Information available upon request. | |

| D-[3-13C]glyceraldehyde | GLE-003 | Information available upon request. | |

| Toronto Research Chemicals (LGC Standards) | DL-Glyceraldehyde-1,3-13C2 (~0.1M Solution) | G598217 | A certificate of analysis is available.[11] |

| D-Glyceraldehyde-1,2,3-13C3 (Aqueous Solution) | G598203 | Isotopic Purity: >95% (98.1% in a specific lot). Purity: 95%.[12] |

Experimental Protocols: Metabolic Flux Analysis using this compound

Stable isotope tracing with compounds like this compound is a cornerstone of 13C-Metabolic Flux Analysis (13C-MFA). This technique allows for the precise quantification of intracellular metabolic fluxes, providing critical insights into cellular physiology and disease states. Below is a generalized, yet detailed, protocol for conducting a 13C-MFA experiment in cultured cells.

Cell Culture and Isotope Labeling

-

Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase at the time of the experiment.

-

Medium Preparation: Prepare the culture medium, replacing the standard glucose with a known concentration of this compound. The choice of concentration should be based on previous literature or preliminary experiments to ensure it is non-toxic and sufficient for cellular metabolism.

-

Isotopic Labeling: Replace the standard culture medium with the prepared 13C-labeled medium. The duration of labeling required to reach isotopic steady-state will vary depending on the cell type and the metabolic pathways of interest. A time-course experiment is recommended to determine the optimal labeling time.[13][14][15][16]

Metabolite Quenching and Extraction

Rapidly halting all enzymatic activity is critical to preserve the in vivo metabolic state of the cells.

-

Quenching:

-

For adherent cells: Quickly aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Immediately add a quenching solution, such as 60% methanol at -40°C.[17][18][19][20]

-

For suspension cells: Rapidly transfer the cell suspension to a tube containing a quenching solution (e.g., 60% methanol at -40°C) to achieve a final methanol concentration that effectively stops metabolism.[17][19]

-

-

Cell Lysis and Metabolite Extraction:

-

After quenching, pellet the cells by centrifugation at a low temperature.

-

Resuspend the cell pellet in an extraction solvent (e.g., a mixture of methanol, acetonitrile, and water).

-

Lyse the cells using methods such as sonication or freeze-thaw cycles.

-

Centrifuge the lysate to remove cell debris and collect the supernatant containing the metabolites.[21][22]

-

Sample Preparation for GC-MS Analysis

-

Derivatization: Many polar metabolites, including intermediates of glycolysis, are not volatile enough for Gas Chromatography (GC) analysis. Therefore, a two-step derivatization process is typically employed:

-

Methoximation: Protects carbonyl groups. Add methoxyamine hydrochloride in pyridine to the dried metabolite extract and incubate.

-

Silylation: Replaces active hydrogens with trimethylsilyl (TMS) groups to increase volatility. Add a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate.[21][23][24]

-

-

Sample Injection: The derivatized sample is then ready for injection into the GC-MS system.

GC-MS Analysis and Data Interpretation

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer is used to separate and detect the labeled metabolites.

-

Data Acquisition: The instrument is set to scan for a specific mass range to detect the different isotopologues of the metabolites of interest.

-

Data Analysis: The resulting mass spectra will show the distribution of 13C in the fragments of each metabolite. This data is then used in computational models to calculate the metabolic fluxes through the relevant pathways.[14][25]

Visualizing Metabolic and Signaling Pathways

Glycolysis Pathway

Glyceraldehyde is a key intermediate in the glycolysis pathway. The following diagram illustrates the central steps of glycolysis, highlighting the position of glyceraldehyde-3-phosphate.

Caption: The Glycolysis Pathway.

GAPDH-Rheb-mTORC1 Signaling Pathway

Recent research has uncovered a direct link between glycolysis and the mTORC1 signaling pathway, a central regulator of cell growth. The glycolytic enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) has been shown to interact with the small GTPase Rheb, thereby regulating mTORC1 activity in response to glucose availability.[26][27][28]

Caption: GAPDH-Rheb-mTORC1 Signaling Axis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 7. scbt.com [scbt.com]

- 8. scbt.com [scbt.com]

- 9. omicronbio.com [omicronbio.com]

- 10. omicronbio.com [omicronbio.com]

- 11. Toronto Research Chemicals 2.5MG DL-Glyceraldehyde-1 3-13C2 (~ 0...1M Solution) | Fisher Scientific [fishersci.fr]

- 12. assets.lgcstandards.com [assets.lgcstandards.com]

- 13. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]

- 14. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 16. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Analysis of Intracellular Metabolites from Microorganisms: Quenching and Extraction Protocols [mdpi.com]

- 18. Quenching Methods for the Analysis of Intracellular Metabolites | Springer Nature Experiments [experiments.springernature.com]

- 19. biospec.net [biospec.net]

- 20. researchgate.net [researchgate.net]

- 21. aua.gr [aua.gr]

- 22. Yeast Metabolomics: Sample Preparation for a GC/MS-Based Analysis | Springer Nature Experiments [experiments.springernature.com]

- 23. Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 24. GC/MS Sample Preparation | HSC Cores - BookStack [bookstack.cores.utah.edu]

- 25. m.youtube.com [m.youtube.com]

- 26. Glycolytic Flux Signals to mTOR through Glyceraldehyde-3-Phosphate Dehydrogenase-Mediated Regulation of Rheb - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Glycolytic flux signals to mTOR through glyceraldehyde-3-phosphate dehydrogenase-mediated regulation of Rheb - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Rheb G-Proteins and the Activation of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]

Correcting for Natural Abundance in DL-Glyceraldehyde-13C,d Tracer Experiments: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for conducting and analyzing stable isotope tracer experiments using DL-Glyceraldehyde labeled with both Carbon-13 (¹³C) and deuterium (d). A primary focus is placed on the critical step of natural abundance correction to ensure accurate interpretation of metabolic flux data.

Introduction to Isotope Tracing with DL-Glyceraldehyde

Stable isotope tracing is a powerful technique to elucidate metabolic pathways and quantify the flux of metabolites through these pathways. By introducing a substrate labeled with a heavy isotope, such as ¹³C or deuterium, researchers can track the atoms of the substrate as they are incorporated into downstream metabolites. DL-Glyceraldehyde, a key intermediate in glycolysis, serves as an excellent tracer for probing central carbon metabolism. The use of a dually labeled glyceraldehyde tracer (DL-Glyceraldehyde-¹³C,d) provides additional layers of information, allowing for the simultaneous tracking of both the carbon backbone and specific hydrogen atoms, which can reveal insights into redox reactions and hydrogen exchange.

However, the accurate interpretation of data from such experiments is contingent on correcting for the naturally occurring abundance of heavy isotopes of all elements present in the metabolites of interest. This guide will walk through the theoretical underpinnings of natural abundance, provide a detailed experimental protocol for a typical tracer experiment, and present a workflow for data correction and analysis.

The Imperative of Natural Abundance Correction

Elements in nature exist as a mixture of stable isotopes. For instance, carbon is predominantly ¹²C, but about 1.1% of it is ¹³C.[1][2] Similarly, hydrogen has a deuterium (²H or d) abundance of about 0.015%.[2] When analyzing metabolites by mass spectrometry, these naturally occurring heavy isotopes contribute to the mass spectrum, creating satellite peaks around the monoisotopic peak (the peak corresponding to the molecule with only the most abundant isotopes).

Table 1: Natural Abundance of Relevant Isotopes

| Element | Isotope | Atomic Mass (Da) | Natural Abundance (%) |

| Hydrogen | ¹H | 1.007825 | 99.9885 |

| ²H (d) | 2.014102 | 0.0115 | |

| Carbon | ¹²C | 12.000000 | 98.93 |

| ¹³C | 13.003355 | 1.07 | |

| Nitrogen | ¹⁴N | 14.003074 | 99.632 |

| ¹⁵N | 15.000109 | 0.368 | |

| Oxygen | ¹⁶O | 15.994915 | 99.757 |

| ¹⁷O | 16.999132 | 0.038 | |

| ¹⁸O | 17.999160 | 0.205 |

Source: Data compiled from publicly available IUPAC reports.[2]

Experimental Protocol: A Synthesized Approach

The following protocol is a synthesized methodology based on established practices for stable isotope tracing experiments in cell culture.

Cell Culture and Tracer Incubation

-

Cell Seeding: Plate mammalian cells (e.g., HeLa, A549) in 6-well plates at a density that will result in approximately 80% confluency at the time of harvesting. Culture cells in standard growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified incubator with 5% CO₂.

-

Tracer Medium Preparation: Prepare experimental medium by supplementing base medium (lacking glucose and glutamine) with dialyzed FBS, physiological concentrations of unlabeled glucose and glutamine, and the DL-Glyceraldehyde-¹³C,d tracer. A typical tracer concentration is in the range of 10-100 µM, but should be optimized for the specific cell line and experimental question.

-

Isotope Labeling: Once cells reach the desired confluency, aspirate the standard growth medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS), and then add the pre-warmed tracer medium. Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of tracer incorporation.

Metabolite Extraction

-

Quenching and Washing: At each time point, rapidly aspirate the tracer medium and wash the cells with 1 mL of ice-cold 0.9% NaCl solution to remove any remaining extracellular tracer.

-

Metabolite Extraction: Immediately add 800 µL of ice-cold 80% methanol/20% water solution to each well. Scrape the cells from the plate and transfer the cell lysate to a microcentrifuge tube.

-

Homogenization and Clarification: Vortex the tubes vigorously for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cellular debris and proteins.

-

Sample Collection: Transfer the supernatant, which contains the polar metabolites, to a new microcentrifuge tube. Dry the extracts under a stream of nitrogen or using a vacuum concentrator. Store the dried metabolite pellets at -80°C until analysis.

LC-MS/MS Analysis

-

Sample Reconstitution: Reconstitute the dried metabolite extracts in 50 µL of a suitable solvent for liquid chromatography, such as 50% acetonitrile in water.

-

Chromatographic Separation: Inject a portion of the reconstituted sample (e.g., 5-10 µL) onto a high-performance liquid chromatography (HPLC) system equipped with a column suitable for polar metabolite separation (e.g., a HILIC column).

-

Mass Spectrometry Detection: Elute the metabolites into a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF) operating in negative ion mode. Acquire data in full scan mode over a mass range that includes the metabolites of interest (e.g., m/z 50-1000). Use a targeted MS/MS approach to confirm the identity of key metabolites like glyceraldehyde-3-phosphate.

Data Presentation and Analysis Workflow

The raw mass spectrometry data contains the intensity of each mass-to-charge ratio (m/z) detected. The first step in the analysis is to identify the peaks corresponding to the metabolites of interest and extract their mass isotopologue distributions (MIDs).

Experimental Workflow Diagram

Caption: A generalized workflow for stable isotope tracer experiments.

Correcting for Natural Abundance

The correction for natural abundance is typically performed using matrix-based algorithms. The measured MID is represented as a vector (M_measured), and the corrected MID (M_corrected) is calculated by solving the following equation:

M_measured = C * M_corrected

Where C is the correction matrix that accounts for the natural abundance of all isotopes in the molecule. This correction can be performed using various software packages and custom scripts.

Hypothetical Quantitative Data

The following table presents a hypothetical, yet realistic, dataset for the mass isotopologue distribution of glyceraldehyde-3-phosphate (G3P) after a 4-hour incubation with a DL-Glyceraldehyde tracer that is 99% enriched in ¹³C at all three carbon positions and 98% enriched with deuterium at one specific position.

Table 2: Mass Isotopologue Distribution of Glyceraldehyde-3-Phosphate (G3P)

| Isotopologue | Measured Abundance (%) | Corrected Abundance (%) |

| M+0 | 25.5 | 20.1 |

| M+1 | 18.2 | 12.3 |

| M+2 | 8.5 | 3.2 |

| M+3 | 45.8 | 63.8 |

| M+4 | 2.0 | 0.6 |

This is a hypothetical dataset for illustrative purposes.

The "Measured Abundance" reflects the raw data from the mass spectrometer, while the "Corrected Abundance" shows the data after accounting for the natural abundance of ¹³C, ¹⁵N, ¹⁸O, and ²H in the G3P molecule. The significant increase in the M+3 isotopologue in the corrected data clearly indicates the incorporation of the three ¹³C atoms from the glyceraldehyde tracer. The presence of other isotopologues in the corrected data can be attributed to the tracer's contribution to other metabolic pathways that converge on G3P.

Metabolic Pathway Analysis: The Glycolysis Pathway

Glyceraldehyde is a central intermediate in the glycolysis pathway. By tracing the fate of labeled glyceraldehyde, researchers can investigate the activity of this pathway and its connections to other areas of metabolism.

Caption: The Glycolysis pathway highlighting the position of Glyceraldehyde-3-phosphate.

By analyzing the isotopologue distribution of pyruvate and other downstream metabolites, it is possible to quantify the relative contributions of glycolysis and the pentose phosphate pathway to their production. The dual ¹³C and deuterium label on glyceraldehyde can provide further resolution in dissecting these pathways.

Conclusion

References

Methodological & Application

Application Note: Quantification of Central Carbon Metabolites with DL-Glyceraldehyde-¹³C,d using LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

The analysis of central carbon metabolism (CCM) is fundamental to understanding cellular physiology in various contexts, from basic biological research to drug development and disease pathology. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful platform for the sensitive and specific quantification of CCM intermediates.[1][2] This application note describes a robust method for the quantification of central carbon metabolites in biological samples, utilizing DL-Glyceraldehyde-¹³C,d as a stable isotope-labeled internal standard to ensure accuracy and precision.

Glyceraldehyde, a key intermediate in glycolysis and fructose metabolism, and its phosphorylated form, glyceraldehyde-3-phosphate, are pivotal nodes in cellular energy production and biosynthetic pathways.[3][4] Due to the inherent instability and low ionization efficiency of small aldehydes and other polar metabolites, chemical derivatization is often employed to enhance their detection by LC-MS/MS.[5][6] This protocol details a comprehensive workflow, including sample preparation, derivatization, and LC-MS/MS analysis for the accurate quantification of these critical metabolites.

Principle

This method employs a stable isotope dilution strategy for the accurate quantification of central carbon metabolites. The use of a stable isotope-labeled (SIL) internal standard, such as DL-Glyceraldehyde-¹³C,d, is crucial for correcting analytical variability that can arise during sample preparation, injection, and ionization in the mass spectrometer.[7] SIL internal standards, particularly those labeled with ¹³C, co-elute with their unlabeled endogenous counterparts, providing superior correction for matrix effects and ion suppression compared to deuterated standards which may exhibit chromatographic shifts.[1][8]

Due to the poor chromatographic retention and ionization efficiency of small, polar metabolites, a derivatization step is incorporated. Derivatization with an agent such as 1-phenyl-3-methyl-5-pyrazolone (PMP) improves the hydrophobicity and ionization efficiency of the analytes, allowing for more sensitive and reliable detection by reversed-phase LC-MS/MS. Quantification is achieved using multiple reaction monitoring (MRM) mode on a triple quadrupole mass spectrometer, which offers high selectivity and sensitivity for targeted metabolite analysis.

Experimental Protocols

Materials and Reagents

-

DL-Glyceraldehyde-¹³C,d (Internal Standard)

-

Metabolite standards for calibration curves (e.g., D-Glyceraldehyde, Pyruvic acid, Lactic acid, etc.)

-

1-phenyl-3-methyl-5-pyrazolone (PMP)

-

Ammonia solution

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid

-

Chloroform

-

Ice-cold saline (0.9% NaCl)

-

Extraction Solvent: Acetonitrile/Methanol/Water (40:40:20, v/v/v), pre-chilled to -20°C

-

Cell scrapers

-

Microcentrifuge tubes

-

Liquid nitrogen

-

Centrifuge capable of 4°C and >13,000 x g

-

Vacuum concentrator or lyophilizer

Sample Preparation: Intracellular Metabolite Extraction from Adherent Mammalian Cells

-

Cell Culture: Grow mammalian cells to the desired confluency (typically 80-90%) in appropriate culture vessels. A cell count of 1-5 million cells per sample is recommended.

-

Metabolism Quenching: Rapidly aspirate the culture medium. Immediately wash the cells twice with ice-cold 0.9% saline solution to remove extracellular metabolites.

-

Cell Lysis and Extraction: Add 1 mL of pre-chilled (-20°C) extraction solvent (Acetonitrile/Methanol/Water, 40:40:20) to each plate.

-

Scraping and Collection: Scrape the cells from the plate using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Internal Standard Spiking: Add a known concentration of DL-Glyceraldehyde-¹³C,d internal standard solution to the cell lysate.

-

Homogenization: Vortex the tubes vigorously for 30 seconds.

-

Protein Precipitation: Incubate the samples at -20°C for at least 1 hour to facilitate protein precipitation.

-

Centrifugation: Centrifuge the samples at >13,000 x g for 15 minutes at 4°C to pellet cell debris and precipitated proteins.

-

Supernatant Collection: Carefully transfer the supernatant containing the metabolites to a new clean microcentrifuge tube.

-

Solvent Evaporation: Dry the supernatant using a vacuum concentrator or a lyophilizer. The dried extracts can be stored at -80°C until derivatization.

Derivatization Protocol with 1-phenyl-3-methyl-5-pyrazolone (PMP)

-

Reconstitution: Reconstitute the dried metabolite extracts in 50 µL of water.

-

PMP Reagent Preparation: Prepare a 0.5 M PMP solution in methanol.

-

Derivatization Reaction: To each reconstituted sample, add 50 µL of 0.5 M PMP solution and 50 µL of 0.3 M ammonia solution.

-

Incubation: Vortex the mixture and incubate at 70°C for 60 minutes in a water bath or heating block.

-

Neutralization and Extraction: After cooling to room temperature, neutralize the reaction with 50 µL of 0.3 M formic acid. Add 200 µL of water and 200 µL of chloroform. Vortex vigorously and centrifuge at 5,000 x g for 5 minutes to separate the phases.

-

Sample Collection: The PMP-derivatized metabolites will be in the upper aqueous layer. Carefully transfer the aqueous layer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separating the PMP-derivatized metabolites.

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, increasing to a high percentage to elute the derivatized analytes. The gradient should be optimized for the specific metabolites of interest.

-

0-2 min: 5% B

-

2-15 min: 5-95% B (linear gradient)

-

15-18 min: 95% B

-

18-18.1 min: 95-5% B (linear gradient)

-

18.1-25 min: 5% B (re-equilibration)

-

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MRM Transitions: The specific precursor-to-product ion transitions for each PMP-derivatized metabolite and the DL-Glyceraldehyde-¹³C,d internal standard need to be optimized by infusing individual standards. The most abundant and stable fragment ions should be selected for quantification (quantifier) and confirmation (qualifier).

| Metabolite | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| PMP-Glyceraldehyde | [Calculated based on derivatization] | [To be determined empirically] | [To be optimized] |

| PMP-DL-Glyceraldehyde-¹³C,d (IS) | [Calculated based on derivatization] | [To be determined empirically] | [To be optimized] |

| PMP-Pyruvic Acid | [Calculated based on derivatization] | [To be determined empirically] | [To be optimized] |

| PMP-Lactic Acid | [Calculated based on derivatization] | [To be determined empirically] | [To be optimized] |

| ...other CCM metabolites | ... | ... | ... |

Note: The exact m/z values for the precursor and product ions of PMP-derivatized glyceraldehyde and other metabolites should be determined experimentally as they can vary based on the specific derivatization reaction and instrument conditions.

Data Presentation

The quantitative data obtained from the LC-MS/MS analysis should be presented in a clear and organized manner to facilitate comparison and interpretation. Below are examples of how to tabulate the results.

Table 1: Intracellular Concentrations of Glycolytic Intermediates in Mammalian Cells

This table presents typical intracellular concentrations of key glycolytic intermediates in mammalian cells, providing a reference for expected values.

| Metabolite | Concentration (µM) in iBMK cells[8] | Concentration (µM) in Human Fibroblasts |

| Glucose-6-phosphate (G6P) | ~100 - 200 | ~50 - 150 |

| Fructose-6-phosphate (F6P) | ~20 - 50 | ~10 - 30 |

| Fructose-1,6-bisphosphate (FBP) | ~50 - 150 | ~20 - 80 |

| Dihydroxyacetone phosphate (DHAP) | ~50 - 120 | ~30 - 100 |

| Glyceraldehyde-3-phosphate (G3P) | ~5 - 20 | ~2 - 15 |

| 3-Phosphoglycerate (3-PG) | ~100 - 300 | ~80 - 250 |

| Phosphoenolpyruvate (PEP) | ~20 - 60 | ~15 - 50 |

| Pyruvate | ~100 - 400 | ~80 - 300 |

| Lactate | ~1000 - 5000 | ~800 - 4000 |

Note: These values are approximate and can vary significantly depending on the cell type, growth conditions, and analytical method.

Table 2: Quantification of Glyceraldehyde in Biological Samples

This table provides examples of measured glyceraldehyde concentrations in different biological matrices.

| Sample Type | Condition | Glyceraldehyde Concentration | Reference |

| Mouse Liver | Fasting | 50.0 ± 3.9 nmol/g | [8] |

| Rat Liver | Fasting | 35.5 ± 4.9 nmol/g | [8] |

| Mouse Plasma | Fasting | 9.4 ± 1.7 nmol/mL | [8] |

| Rat Plasma | Fasting | 7.2 ± 1.2 nmol/mL | [8] |

| Human Plasma | Healthy Volunteers | Unchanged after meal | [8] |

| Human Plasma | Type 2 Diabetes | Positively correlated with glucose | [8] |

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for the quantification of central carbon metabolites.

Central Carbon Metabolism Pathway

Caption: Simplified overview of central carbon metabolism pathways.

References

- 1. The source of glycolytic intermediates in mammalian tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. collaborate.princeton.edu [collaborate.princeton.edu]

- 4. An LC-MS/MS Approach for Determining Glycosidic Linkages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Four key steps control glycolytic flux in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A rapid, accurate and sensitive method for determination of monosaccharides in different varieties of Osmanthus fragrans Lour by pre-column derivatization with HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Absolute quantitation of intracellular metabolite concentrations by an isotope ratio-based approach - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Tracing DL-Glyceraldehyde-13C,d Metabolism in vivo using 13C NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of metabolic research and drug development, the ability to trace the fate of specific molecules in vivo provides invaluable insights into physiological and pathophysiological processes. 13C Nuclear Magnetic Resonance (NMR) spectroscopy, coupled with the use of 13C-labeled substrates, offers a powerful, non-invasive method to track metabolic pathways in real-time within a living organism.[1][2][3] This technique allows for the quantitative analysis of metabolic fluxes, providing a dynamic view of cellular metabolism that is often challenging to obtain with other methods.[4][5]

This document provides detailed application notes and protocols for tracing the in vivo metabolism of DL-Glyceraldehyde-13C,d using 13C NMR spectroscopy. DL-Glyceraldehyde is a key intermediate in glycolysis and the pentose phosphate pathway, and tracing its metabolism can elucidate the activity of these central carbon metabolism routes. The use of a deuterated (d) and 13C-labeled glyceraldehyde isoform can offer advantages in certain NMR experiments by reducing signal overlap and providing additional spectral information.

These guidelines are intended for researchers and scientists in academia and industry, including those involved in drug development, who are looking to apply this advanced metabolic analysis technique.

Core Principles of in vivo 13C NMR Spectroscopy

In vivo 13C NMR spectroscopy relies on the detection of the 13C isotope, which has a natural abundance of approximately 1.1%.[6] To overcome the low sensitivity, experiments typically involve the administration of substrates highly enriched with 13C at specific atomic positions.[6][7] As the labeled substrate is metabolized, the 13C isotope is incorporated into downstream metabolites. By acquiring 13C NMR spectra over time, the appearance and evolution of 13C-labeled metabolites can be monitored, allowing for the determination of metabolic rates and pathway activities.[8]

There are two primary methods for in vivo 13C NMR detection:

-

Direct 13C NMR: This method directly detects the 13C signal. It offers excellent spectral resolution due to the large chemical shift range of 13C, which allows for the unambiguous identification of many metabolites.[7] However, it suffers from lower sensitivity.

-

Indirect 1H-[13C] NMR: This approach detects the protons attached to 13C nuclei, leveraging the higher sensitivity of 1H NMR.[1][9] This method provides a significant sensitivity enhancement, enabling the study of metabolism in smaller tissue volumes or at lower substrate concentrations.[9]

The choice between these methods depends on the specific research question, the available instrumentation, and the concentration of the metabolites of interest.

Metabolic Pathways of DL-Glyceraldehyde

DL-Glyceraldehyde is a triose sugar that plays a central role in carbohydrate metabolism. Upon entering the cell, it is phosphorylated to glyceraldehyde-3-phosphate (G3P). From there, G3P can enter several key metabolic pathways:

-

Glycolysis: G3P is a key intermediate in the glycolytic pathway, where it is ultimately converted to pyruvate. Pyruvate can then enter the tricarboxylic acid (TCA) cycle for energy production or be converted to lactate under anaerobic conditions.

-

Gluconeogenesis: In tissues such as the liver, G3P can be used to synthesize glucose.

-

Pentose Phosphate Pathway (PPP): G3P can be interconverted with other sugar phosphates and enter the non-oxidative phase of the PPP, which is crucial for the production of nucleotide precursors and NADPH.

-

Lipid Synthesis: The backbone of triglycerides, glycerol-3-phosphate, can be derived from the reduction of dihydroxyacetone phosphate (DHAP), an isomer of G3P.

By tracing the flow of the 13C label from this compound, researchers can quantify the flux through these critical pathways.

References

- 1. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Experimental strategies for in vivo13C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Localized in vivo13C NMR spectroscopy of the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 13C NMR spectroscopy applications to brain energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Compartmental Analysis of Metabolism by 13C Magnetic Resonance Spectroscopy | Springer Nature Experiments [experiments.springernature.com]

- 9. In vivo 1H-[13C]-NMR spectroscopy of cerebral metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: DL-Glyceraldehyde-¹³C,d as a Tracer for the Pentose Phosphate Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Pentose Phosphate Pathway (PPP) is a crucial metabolic route that operates in parallel with glycolysis. It is responsible for producing NADPH, a key reductant in anabolic processes and antioxidant defense, and for synthesizing pentose sugars, which are essential precursors for nucleotide and nucleic acid biosynthesis. Dysregulation of the PPP has been implicated in various diseases, including cancer and metabolic disorders, making it a significant target for drug development.

Metabolic flux analysis using stable isotope tracers is a powerful technique to quantify the activity of metabolic pathways. While ¹³C-labeled glucose isotopes are commonly used to probe the PPP, the use of downstream intermediates can provide more targeted insights into specific segments of the pathway. This document outlines the application and protocols for using DL-Glyceraldehyde-¹³C,d as a tracer to investigate the non-oxidative branch of the Pentose Phosphate Pathway.

Glyceraldehyde-3-phosphate (G3P) is a key intermediate in both glycolysis and the non-oxidative PPP.[1][2] By introducing ¹³C-labeled glyceraldehyde, which is subsequently phosphorylated in the cell to G3P, it is possible to trace the flow of carbon through the reversible reactions catalyzed by transketolase and transaldolase. This allows for a detailed investigation of the interplay between the upper and lower parts of glycolysis and the PPP.

Principle of Tracing with DL-Glyceraldehyde-¹³C,d

DL-Glyceraldehyde-¹³C,d, once it enters the cell and is phosphorylated to Glyceraldehyde-3-phosphate (G3P), introduces a labeled three-carbon unit into the central carbon metabolism. The ¹³C and deuterium labels allow for the sensitive and specific detection of metabolites derived from the tracer using mass spectrometry.

The labeled G3P can be utilized in two primary ways:

-

Glycolysis: It can proceed down the glycolytic pathway to be converted into pyruvate.

-

Pentose Phosphate Pathway (Non-oxidative branch): It can be used by the enzyme transketolase, in conjunction with sedoheptulose-7-phosphate, to form fructose-6-phosphate and erythrose-4-phosphate. Alternatively, it can be combined with fructose-6-phosphate by transaldolase to produce sedoheptulose-7-phosphate and erythrose-4-phosphate. These reactions are reversible, and tracing the distribution of the ¹³C label in the sugar phosphates of the PPP and glycolysis provides a quantitative measure of the flux through these reactions.

Applications

-

Quantifying the flux through the non-oxidative PPP: Determine the rate of carbon shuffling between glycolysis and the PPP.

-

Assessing the reversibility of transketolase and transaldolase reactions: Understand the directional flow of metabolites under different cellular conditions.

-

Investigating the metabolic phenotype of cancer cells: Many cancer cells exhibit altered PPP flux to support proliferation and mitigate oxidative stress.[3]

-

Screening for inhibitors of the non-oxidative PPP: Identify compounds that modulate the activity of this pathway for therapeutic purposes.

Experimental Workflow

The following diagram outlines the general workflow for a tracer experiment using DL-Glyceraldehyde-¹³C,d.

Caption: General experimental workflow for metabolic tracing with DL-Glyceraldehyde-¹³C,d.

Protocols

Protocol 1: Cell Culture and Labeling

-

Cell Seeding: Seed the cells of interest (e.g., a cancer cell line) in appropriate culture plates (e.g., 6-well or 10 cm dishes) and grow them in their standard culture medium until they reach the desired confluency (typically 70-80%).

-

Medium Preparation: Prepare fresh culture medium. For the labeling experiment, supplement the medium with a known concentration of DL-Glyceraldehyde-¹³C,d. The optimal concentration should be determined empirically but a starting point of 100-500 µM can be used.

-

Tracer Introduction: Remove the standard culture medium from the cells, wash once with pre-warmed phosphate-buffered saline (PBS), and then add the medium containing DL-Glyceraldehyde-¹³C,d.

-

Incubation: Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the incorporation of the tracer into downstream metabolites and to ensure isotopic steady state is reached for the metabolites of interest. Reaching isotopic steady state in glycolytic and PPP intermediates typically occurs within minutes to a few hours.[4]

Protocol 2: Metabolite Extraction

-

Quenching: At the end of the incubation period, rapidly aspirate the labeling medium.

-

Washing: Immediately wash the cells with ice-cold PBS to remove any remaining extracellular tracer.

-

Metabolite Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells. Scrape the cells and transfer the cell lysate into a microcentrifuge tube.

-

Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.

-

Sample Collection: Transfer the supernatant, which contains the intracellular metabolites, to a new tube.

-

Drying: Dry the metabolite extract, for example, using a vacuum concentrator. The dried extract can be stored at -80°C until analysis.

Protocol 3: Mass Spectrometry Analysis and Data Interpretation

-

Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent for the chosen analytical platform (e.g., 50% acetonitrile for LC-MS).

-

Analysis: Analyze the samples using a high-resolution mass spectrometer coupled to either liquid chromatography (LC) or gas chromatography (GC).

-

Data Acquisition: Acquire data in full scan mode to capture the mass isotopomer distributions of the metabolites of interest.

-

Data Analysis: Identify the peaks corresponding to the metabolites of the PPP and glycolysis (e.g., fructose-6-phosphate, ribose-5-phosphate, sedoheptulose-7-phosphate). Determine the fractional abundance of each mass isotopologue (M+0, M+1, M+2, etc.).[4]

-

Flux Calculation: Use the mass isotopomer distributions to calculate the relative or absolute metabolic fluxes through the non-oxidative PPP. This often requires computational modeling and software specifically designed for metabolic flux analysis.

Data Presentation

The following tables illustrate the expected labeling patterns in key metabolites of the non-oxidative PPP following the introduction of DL-Glyceraldehyde-¹³C,d (assuming the ¹³C is at position 1).

Table 1: Expected Mass Isotopomer Distribution in Key Metabolites

| Metabolite | Chemical Formula | Expected Labeling Pattern (from [1-¹³C]Glyceraldehyde) |

| Glyceraldehyde-3-phosphate | C₃H₇O₆P | M+1 |

| Fructose-6-phosphate | C₆H₁₃O₉P | M+1 (via transketolase) |

| Erythrose-4-phosphate | C₄H₉O₇P | M+1 (via transketolase) |

| Ribose-5-phosphate | C₅H₁₁O₈P | M+1 (via transketolase) |

| Sedoheptulose-7-phosphate | C₇H₁₅O₁₀P | M+1 (via transaldolase) |

Table 2: Hypothetical Quantitative Flux Data

| Condition | Flux through Transketolase (relative units) | Flux through Transaldolase (relative units) |

| Control Cells | 100 ± 8 | 75 ± 6 |

| Drug-Treated Cells | 45 ± 5 | 70 ± 7 |

| Cancer Cell Line A | 180 ± 15 | 120 ± 10 |

| Cancer Cell Line B | 150 ± 12 | 110 ± 9 |

Signaling Pathway and Metabolic Fate

The diagrams below illustrate the entry of DL-Glyceraldehyde-¹³C,d into the central carbon metabolism and its subsequent fate within the non-oxidative Pentose Phosphate Pathway.

References

- 1. Glyceraldehyde 3-phosphate - Wikipedia [en.wikipedia.org]

- 2. The return of metabolism: biochemistry and physiology of the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dspace.mit.edu [dspace.mit.edu]

- 4. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

Measuring Glycolytic Flux with DL-Glyceraldehyde-¹³C,d and Mass Spectrometry: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycolysis is a fundamental metabolic pathway that converts glucose into pyruvate, generating ATP and NADH in the process. The rate of this conversion, known as glycolytic flux, is a critical indicator of cellular metabolic activity and is often altered in various physiological and pathological states, including cancer and metabolic disorders.[1][2][3] Measuring glycolytic flux provides valuable insights into cellular energy metabolism and can be a key tool in drug discovery and development.

Stable isotope tracing, coupled with mass spectrometry, offers a powerful method for quantifying metabolic fluxes.[4][5] While ¹³C-labeled glucose is a commonly used tracer, DL-Glyceraldehyde-¹³C,d provides a unique approach to probe the lower portion of the glycolytic pathway directly. Glyceraldehyde is phosphorylated by triokinase to form glyceraldehyde-3-phosphate (GAP), a central intermediate in glycolysis.[6] By introducing ¹³C and deuterium-labeled glyceraldehyde, researchers can trace the fate of these isotopes through the subsequent enzymatic reactions, enabling the quantification of flux through the payoff phase of glycolysis.

This application note provides a detailed protocol for measuring glycolytic flux in cultured cells using DL-Glyceraldehyde-¹³C,d and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle of the Method

The method is based on introducing DL-Glyceraldehyde-¹³C,d into cell culture medium. The cells will take up the labeled glyceraldehyde, which is then enzymatically converted to labeled glyceraldehyde-3-phosphate. The ¹³C and deuterium labels will be incorporated into downstream metabolites of glycolysis, such as 3-phosphoglycerate, phosphoenolpyruvate, pyruvate, and lactate. By measuring the rate of incorporation and the isotopic enrichment of these metabolites using mass spectrometry, the glycolytic flux can be determined. The use of a deuterated tracer can also provide insights into specific enzymatic mechanisms and hydrogen exchange reactions.

Materials and Reagents

-

DL-Glyceraldehyde-¹³C,d (or other appropriate isotopically labeled glyceraldehyde)

-

Cell culture medium (e.g., DMEM, RPMI-1640), glucose-free

-

Dialyzed fetal bovine serum (dFBS)

-

Phosphate-buffered saline (PBS), ice-cold

-

Quenching solution: 60% methanol in water, cooled to -40°C

-

Extraction solvent: 80% methanol in water, cooled to -20°C

-

LC-MS grade water

-

LC-MS grade methanol

-

LC-MS grade acetonitrile

-

Ammonium carbonate

-

Cell scrapers

-

Centrifuge tubes

-

Liquid nitrogen

-

High-performance liquid chromatography (HPLC) system

-

Tandem mass spectrometer (e.g., QqQ or Q-TOF)

Experimental Protocols

Cell Culture and Labeling

-

Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well or 10 cm dishes) and grow to the desired confluency (typically 70-80%).

-

Media Preparation: Prepare the labeling medium by supplementing glucose-free cell culture medium with dialyzed FBS and the desired concentration of DL-Glyceraldehyde-¹³C,d. The final concentration of the tracer should be optimized for the specific cell line and experimental conditions, but a starting point of 5-10 mM can be considered.

-

Initiation of Labeling:

-

Aspirate the standard culture medium from the cells.

-

Gently wash the cells once with pre-warmed PBS.

-

Add the pre-warmed labeling medium to the cells.

-

-

Time-Course Experiment: Incubate the cells for different durations (e.g., 0, 5, 15, 30, 60 minutes) to monitor the dynamic incorporation of the label into downstream metabolites. A time-course is crucial for accurately determining the flux.

Metabolite Extraction

-

Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and immediately add ice-cold quenching solution (-40°C) to the culture plate.

-

Cell Lysis and Collection:

-

Place the culture plates on dry ice.

-

Add a sufficient volume of cold (-20°C) extraction solvent (80% methanol) to the quenched cells.

-

Scrape the cells using a cell scraper and transfer the cell lysate to a pre-chilled centrifuge tube.

-

-

Centrifugation: Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.

-

Supernatant Collection: Carefully collect the supernatant containing the polar metabolites and transfer it to a new tube.

-

Drying: Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac) or under a stream of nitrogen.

-

Storage: The dried metabolite pellets can be stored at -80°C until analysis.

Mass Spectrometry Analysis

-

Sample Reconstitution: Reconstitute the dried metabolite pellets in a suitable volume (e.g., 50-100 µL) of an appropriate solvent, such as 50% methanol in water, just before LC-MS/MS analysis.

-

LC-MS/MS Method Development:

-

Chromatography: Develop a liquid chromatography method to separate the glycolytic intermediates of interest. A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for separating these polar metabolites.

-

Mass Spectrometry: Optimize the mass spectrometer settings for the detection of the labeled and unlabeled forms of the target metabolites. This includes setting up selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) transitions for a triple quadrupole mass spectrometer, or accurate mass measurements for a high-resolution mass spectrometer.

-

-

Data Acquisition: Inject the reconstituted samples into the LC-MS/MS system and acquire the data.

Data Presentation

The quantitative data obtained from the mass spectrometry analysis should be summarized in clear and structured tables to facilitate comparison between different experimental conditions.

Table 1: Mass Isotopologue Distribution of Glycolytic Metabolites after Labeling with DL-Glyceraldehyde-¹³C,d

| Metabolite | Time (min) | M+0 (%) | M+1 (%) | M+2 (%) | M+n (%) |

| 3-Phosphoglycerate | 0 | 100 | 0 | 0 | 0 |

| 5 | 85 | 13 | 2 | ... | |

| 15 | 60 | 35 | 5 | ... | |

| 30 | 30 | 60 | 10 | ... | |

| 60 | 10 | 75 | 15 | ... | |

| Phosphoenolpyruvate | 0 | 100 | 0 | 0 | 0 |

| 5 | 90 | 9 | 1 | ... | |

| 15 | 70 | 27 | 3 | ... | |

| 30 | 40 | 55 | 5 | ... | |

| 60 | 15 | 70 | 15 | ... | |

| Pyruvate | 0 | 100 | 0 | 0 | 0 |

| 5 | 95 | 5 | 0 | ... | |

| 15 | 80 | 18 | 2 | ... | |

| 30 | 50 | 45 | 5 | ... | |

| 60 | 20 | 65 | 15 | ... | |

| Lactate | 0 | 100 | 0 | 0 | 0 |

| 5 | 96 | 4 | 0 | ... | |

| 15 | 85 | 14 | 1 | ... | |

| 30 | 60 | 35 | 5 | ... | |

| 60 | 30 | 60 | 10 | ... |

Note: This table presents hypothetical data for illustrative purposes. M+n represents the fraction of the metabolite pool containing 'n' isotopic labels from the tracer.

Table 2: Calculated Glycolytic Flux under Different Conditions

| Condition | Glycolytic Flux (nmol/min/10⁶ cells) | Standard Deviation |

| Control | 15.2 | 1.8 |

| Drug Treatment A | 8.5 | 1.1 |

| Drug Treatment B | 22.1 | 2.5 |

| Genetic Knockdown X | 5.3 | 0.9 |

Note: This table illustrates how the calculated flux data can be presented for comparison across different experimental groups.

Visualizations

Glycolytic Pathway with DL-Glyceraldehyde Entry Point

References

- 1. perlego.com [perlego.com]

- 2. Glyceraldehyde - Wikipedia [en.wikipedia.org]

- 3. Glycolysis - Wikipedia [en.wikipedia.org]

- 4. studysmarter.co.uk [studysmarter.co.uk]

- 5. reddit.com [reddit.com]

- 6. Enzymes of Glycerol and Glyceraldehyde Metabolism in Mouse Liver: Effects of Caloric Restriction and Age on Activities - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Parallel Isotope Labeling with ¹³C-Glucose and DL-Glyceraldehyde-¹³C,d for High-Resolution Metabolic Flux Analysis

Introduction

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions.[1] By introducing isotopically labeled substrates (tracers) into a biological system, researchers can track the flow of atoms through metabolic networks. While single-tracer experiments are informative, parallel labeling experiments (PLE), where cells are cultured under identical conditions with different isotopic tracers in parallel, offer significantly improved precision and the ability to resolve complex and overlapping pathways.[2]

This document details an experimental design using two complementary tracers: uniformly labeled ¹³C-glucose ([U-¹³C]-glucose) and DL-Glyceraldehyde-¹³C,d. This parallel approach provides a comprehensive and high-resolution map of central carbon metabolism.

-

[U-¹³C]-Glucose: This tracer provides a global overview of glucose metabolism. The ¹³C labels are incorporated at the beginning of glycolysis and can be tracked through the Pentose Phosphate Pathway (PPP), the Tricarboxylic Acid (TCA) cycle, and biosynthetic pathways (e.g., amino acid and nucleotide synthesis).[3][4]

-

DL-Glyceraldehyde-¹³C,d: This tracer offers a focused interrogation of the lower part of glycolysis and its branch points. Glyceraldehyde is phosphorylated by triokinase to form glyceraldehyde-3-phosphate (G3P), a key intermediate in central metabolism.[1][4] By bypassing the upper steps of glycolysis, this tracer provides distinct labeling patterns in G3P and downstream metabolites, helping to precisely determine the flux through pathways such as the PPP and the TCA cycle.[5][6] The dual labeling with Carbon-13 (¹³C) and Deuterium (d) allows for simultaneous tracing of the carbon backbone and hydrogen atoms, which can provide insights into redox metabolism (NAD/NADH and NADP/NADPH) for more advanced studies.[7][8]

This combined strategy is particularly useful for researchers in oncology, metabolic disorders, and drug development seeking to understand how cellular metabolism is rewired in disease or in response to therapeutic intervention.

Visualized Pathways and Workflows

Metabolic Pathway Diagram

Caption: Entry points of ¹³C-Glucose and ¹³C-Glyceraldehyde into central metabolism.

Experimental Workflow Diagram

Caption: Workflow for parallel labeling from cell culture to metabolic flux analysis.

Metabolism-Signaling Crosstalk Diagram

Caption: Crosstalk between G3P metabolism and GAPDH-mediated signaling pathways.

Experimental Protocols

Protocol 1: Cell Culture and Parallel Labeling

This protocol is designed for adherent mammalian cells. Modifications may be required for suspension cultures.

Materials:

-

Base medium deficient in glucose (e.g., DMEM, RPMI 1640)

-

Dialyzed Fetal Bovine Serum (dFBS) to minimize unlabeled glucose and amino acids

-

[U-¹³C]-Glucose (99% enrichment)

-

DL-Glyceraldehyde-¹³C,d (99% ¹³C, 98% D enrichment)

-

Penicillin-Streptomycin solution

-

6-well or 10 cm culture plates

Procedure:

-

Cell Seeding: Seed cells in two sets of plates (one for each tracer condition) at a density that will result in ~80% confluency at the time of harvest. Ensure enough replicate wells for statistical analysis (n=3-6 per condition).

-

Cell Growth: Culture cells in standard glucose-containing medium until they reach ~60-70% confluency. This ensures cells are in a stable metabolic state before labeling.

-

Preparation of Labeling Media:

-

Medium A ([U-¹³C]-Glucose): Prepare the base medium supplemented with 10% dFBS, 1% Pen-Strep, and the desired concentration of [U-¹³C]-Glucose (e.g., 25 mM).

-

Medium B (DL-Glyceraldehyde-¹³C,d): Prepare the base medium supplemented with 10% dFBS, 1% Pen-Strep, and the desired concentration of DL-Glyceraldehyde-¹³C,d (e.g., 10 mM). This medium should remain glucose-free.

-

-

Labeling Initiation:

-

Aspirate the standard culture medium from the cells.

-

Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS).

-

For the first set of plates, add pre-warmed Medium A.

-

For the second set of plates, add pre-warmed Medium B.

-

-

Incubation: Return the plates to the incubator (37°C, 5% CO₂) and incubate for a duration sufficient to reach isotopic steady state. This time varies by cell line and pathway; typically, 6-24 hours is adequate for central carbon metabolism.[9] A time-course experiment (e.g., 0, 1, 4, 8, 16 hours) is recommended to determine the optimal labeling time for a new experimental system.

Protocol 2: Metabolite Extraction

This protocol uses a rapid cold solvent extraction method to quench metabolism and extract polar metabolites.

Materials:

-

Ice-cold 80% Methanol (HPLC-grade) in water, stored at -80°C.

-

Ice-cold PBS.

-

Cell scrapers.

-

Microcentrifuge tubes.

-

Centrifuge capable of 4°C and >15,000 x g.

-

Liquid nitrogen or dry ice bath.

Procedure:

-

Quenching: Remove plates one at a time from the incubator. Immediately aspirate the labeling medium.

-

Washing: Place the plate on a bed of dry ice and quickly wash the cell monolayer with 2 mL of ice-cold PBS to remove extracellular metabolites. Aspirate the PBS completely.

-

Metabolism Arrest and Lysis: Add 1 mL of -80°C 80% methanol to the plate. The cold solvent will instantly quench metabolic activity and lyse the cells.

-

Harvesting: Place the plate back on dry ice for 5 minutes. Use a cell scraper to scrape the frozen cell lysate into the methanol.

-

Collection: Pipette the cell lysate suspension into a pre-chilled microcentrifuge tube.

-

Clarification: Centrifuge the tubes at 15,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.

-

Supernatant Transfer: Carefully transfer the supernatant, which contains the polar metabolites, to a new labeled microcentrifuge tube. Avoid disturbing the pellet.

-

Storage: Store the metabolite extracts at -80°C until analysis. For long-term storage, samples can be dried down under a stream of nitrogen and stored at -80°C.

Protocol 3: LC-MS/MS Analysis and Data Processing

Instrumentation:

-

High-resolution mass spectrometer (e.g., Q-Exactive Orbitrap) coupled to a liquid chromatography system (e.g., Vanquish UHPLC).

LC Method (Example for HILIC chromatography):

-

Column: Waters XBridge BEH Amide XP Column (or similar HILIC column)

-

Mobile Phase A: 95% Water, 5% Acetonitrile, 20 mM Ammonium Acetate, pH 9.0

-

Mobile Phase B: 100% Acetonitrile

-

Gradient: A time-gradient from high organic (e.g., 85% B) to high aqueous to elute polar metabolites.

-

Flow Rate: 200-400 µL/min

-

Column Temperature: 25-40°C

MS Method:

-

Ionization Mode: Negative ESI (for most central carbon metabolites)

-

Scan Type: Full scan followed by data-dependent MS2 (dd-MS2) or targeted SIM.

-

Full Scan Resolution: >70,000

-

Scan Range: m/z 70-1000

-

Data Analysis:

-

Use software (e.g., Xcalibur, El-Maven, MAVEN) to identify metabolite peaks based on accurate mass and retention time.

-